8-[4-[[4-(1-Cyclobutylpiperidin-4-yl)oxyphenyl]methyl]piperazin-1-yl]-2,4-dimethyl-1,4-benzoxazin-3-one
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Overview
Description
PMID29334795-Compound-67 is a small molecular drug with a molecular weight of 504.7. It has a topological polar surface area of 4.4 and contains six rotatable bonds. This compound is known for its significant therapeutic potential and has been the subject of extensive research in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID29334795-Compound-67 involves multiple steps, including cycloaddition and Suzuki reactions. The compound can be synthesized through an intermolecular [2 + 2] cycloaddition mediated by the energy transfer strategy, followed by a Suzuki reaction .
Industrial Production Methods: Industrial production of PMID29334795-Compound-67 typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: PMID29334795-Compound-67 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound.
Scientific Research Applications
PMID29334795-Compound-67 has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of PMID29334795-Compound-67 involves its interaction with specific molecular targets, such as the dopamine D2 receptor. This interaction modulates various signaling pathways, leading to the compound’s therapeutic effects . The compound’s effects are mediated through ligand binding and subsequent activation or inhibition of these pathways.
Comparison with Similar Compounds
- Compound 69
- Compound 70
- Compound 71
Comparison: PMID29334795-Compound-67 is unique due to its specific molecular structure and the distinct pathways it targets. Compared to similar compounds, it has a higher molecular weight and a different topological polar surface area, which contribute to its unique therapeutic properties .
Properties
Molecular Formula |
C30H40N4O3 |
---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
8-[4-[[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]methyl]piperazin-1-yl]-2,4-dimethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C30H40N4O3/c1-22-30(35)31(2)27-7-4-8-28(29(27)36-22)34-19-17-32(18-20-34)21-23-9-11-25(12-10-23)37-26-13-15-33(16-14-26)24-5-3-6-24/h4,7-12,22,24,26H,3,5-6,13-21H2,1-2H3 |
InChI Key |
FPIGKLIJDSBXLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C(=CC=C2)N3CCN(CC3)CC4=CC=C(C=C4)OC5CCN(CC5)C6CCC6)C |
Origin of Product |
United States |
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